4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo-
Overview
Description
4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in various fields. This compound belongs to the class of pyridothienopyrimidines, which are known for their unique structural features and pharmacological properties.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been known to inhibit various enzymes and pathways, which are crucial for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyridopyrimidine derivatives have been shown to exert their anticancer potential through different action mechanisms, including the inhibition of protein kinases .
Result of Action
Pyridopyrimidine derivatives have been shown to have diverse anticancer or antiproliferative properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- stands out due to its unique combination of a pyridine, thiophene, and pyrimidine ring system, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S2/c1-24-13-7-3-2-6-12(13)19-16(22)14-10-11-17(25-14)20-15-8-4-5-9-21(15)18(11)23/h2-10H,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXHDQHTRLAAON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701126921 | |
Record name | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519050-47-6 | |
Record name | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519050-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide, N-[2-(methylthio)phenyl]-4-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701126921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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